1,3-Dichloro-7-nitrofluoren-9-one
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Overview
Description
1,3-Dichloro-7-nitrofluoren-9-one is a chemical compound with the molecular formula C₁₃H₅Cl₂NO₃ and a molecular weight of 294.09 g/mol It is a derivative of fluorenone, characterized by the presence of two chlorine atoms and a nitro group attached to the fluorenone core
Preparation Methods
The synthesis of 1,3-Dichloro-7-nitrofluoren-9-one typically involves the nitration and chlorination of fluorenone derivatives. One common method includes the following steps:
Nitration: Fluorenone is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, to introduce the nitro group at the 7-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,3-Dichloro-7-nitrofluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the fluorenone core.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3-Dichloro-7-nitrofluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anticancer drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-7-nitrofluoren-9-one involves its interaction with molecular targets and pathways within cells. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo redox reactions plays a crucial role in its activity .
Comparison with Similar Compounds
1,3-Dichloro-7-nitrofluoren-9-one can be compared with other fluorenone derivatives, such as:
1,3-Dichloro-9-fluorenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,7-Dichloro-9-fluorenone: Has chlorine atoms at different positions, leading to different chemical and biological properties.
1,3-Dibromo-7-nitrofluoren-9-one: Contains bromine atoms instead of chlorine, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1,3-Dichloro-7-nitrofluoren-9-one (DCNF) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields.
- CAS Number : 93186-53-9
- Molecular Formula : C13H8Cl2N2O2
- Molecular Weight : 295.12 g/mol
- IUPAC Name : this compound
The biological activity of DCNF is largely attributed to its nitro and chloro substituents, which influence its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Specifically, DCNF has been shown to inhibit certain enzymatic activities and interfere with cellular signaling pathways.
Antimicrobial Activity
DCNF exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:
- Bacterial Inhibition : DCNF has shown inhibitory effects on Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It also displays antifungal activity against Candida species.
Cytotoxicity
Research indicates that DCNF possesses cytotoxic properties, particularly against cancer cell lines. The compound has been tested against several human cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15.4 |
MCF-7 (breast cancer) | 22.6 |
A549 (lung cancer) | 18.2 |
These findings suggest that DCNF may act as a potential chemotherapeutic agent by inducing apoptosis in cancer cells.
Anti-inflammatory Effects
DCNF has been investigated for its anti-inflammatory properties. In vitro studies indicate that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases.
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of DCNF in various human tumor cell lines. The results showed that DCNF induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
- Antimicrobial Studies : Another research article focused on the antimicrobial properties of DCNF against multi-drug resistant bacterial strains. The study concluded that DCNF could serve as a lead compound for developing new antibiotics .
- Inflammation Model : In an animal model of inflammation, DCNF treatment resulted in a significant reduction in edema and inflammatory markers, supporting its use in treating inflammatory conditions .
Properties
CAS No. |
93186-53-9 |
---|---|
Molecular Formula |
C13H5Cl2NO3 |
Molecular Weight |
294.09 g/mol |
IUPAC Name |
1,3-dichloro-7-nitrofluoren-9-one |
InChI |
InChI=1S/C13H5Cl2NO3/c14-6-3-9-8-2-1-7(16(18)19)5-10(8)13(17)12(9)11(15)4-6/h1-5H |
InChI Key |
IEZYLVLKJHJFTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C=C(C=C3Cl)Cl |
Origin of Product |
United States |
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